Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
Overview
Description
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide (CAS Number: 92664-05-6) is a chemical compound with the following properties:
- IUPAC Name : Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
- Molecular Formula : C₆H₆KNO₃
- Molecular Weight : 179.22 g/mol
- Physical Form : Solid
- Storage Temperature : Inert atmosphere, room temperature
- Purity : 95%
Molecular Structure Analysis
The molecular structure of Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide consists of a potassium ion (K⁺) coordinated with an ethyl 3-cyano-2-oxo-propanoate moiety. The SMILES notation for this compound is CCOC(=O)C(=O)[CH-]C#N.[K+].
Chemical Reactions Analysis
The reactivity and chemical reactions of this compound are not explicitly documented in the available sources. Further research would be necessary to explore its behavior under various conditions.
Physical And Chemical Properties Analysis
- Boiling Point : Not specified
- InChI Key : PIMPOWCURRWILD-UHFFFAOYSA-N
- Safety Information : It is classified as a warning substance, with hazard statements related to ingestion, skin irritation, and eye irritation.
Scientific Research Applications
Low-Cost High-Energy Potassium Cathode
Potassium, with a richness similar to sodium in the earth, has potential in K-ion battery development. A study proposed cyanoperovskite KxMnFe(CN)6 as a potassium cathode. This cathode demonstrates high-voltage and high-capacity intercalation due to the energy similarities between MnIII/MnII and FeIII/FeII couples, presenting two plateaus centered at 3.6 V. Its specific capacity and low cost make it competitive for large-scale electricity storage applications (Xue et al., 2017).
Synthetic Ionophores and Alkali Metal Transport
2-[[2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy]phenoxy]ethoxy]phenoxy]ethoxy]phenoxy]methyl]benzoic acid (1) was employed as a carrier for alkali metal ion transport. This study found that the potassium salt of 1 showed higher preference in competitive transport, with distinct effects on interfacial tension and the formation of emulsion-like aggregates in the organic layer (Yamaguchi et al., 1995).
Crystal Structure of Potassium Salts
The crystal structure of potassium [[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)phenoxy]ethoxy]phenoxy]ethoxy]phenoxy]ethoxy]phenoxy]methyl]benzoate (2) was analyzed, revealing a pseudocyclic backbone with specific conformations, which contribute to its potential applications in coordination chemistry (Kuboniwa et al., 1988).
Synthesis of Novel Compounds
Research in synthesizing various compounds, such as potassium (3RS)-3- [(2R)-2-(4-ethyl-2,3-dioxopiperazin-1-ylcarboxamido)-2-phenylacetamido]-3- formamido-2-oxoazetidine-1-sulphonate, demonstrates the versatility of potassium-based compounds in creating new molecular structures with potential applications in various fields (Branch et al., 1989).
Green Synthesis Methods
Potassium carbonate in poly(ethylene glycol-400) has been utilized for the synthesis of complex molecular structures like diethyl/ethyl cyano-5-[substituted phenyl-2,3-dihydro-[1,3,4]thiadiazolidino [2, 3-c] – [1, 2, 4]-triazol -2yl] – malonate/acetate. This illustrates the role of potassium salts in facilitating environmentally friendly synthetic methods (Tiwari et al., 2020).
Safety And Hazards
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing).
Future Directions
Research gaps exist regarding the synthesis, reactivity, and biological effects of this compound. Future investigations should focus on elucidating its mechanisms of action and potential applications.
For more detailed information, please refer to the source.
Please note that this analysis is based on available data, and further studies may provide additional insights.
properties
IUPAC Name |
potassium;ethyl 3-cyano-2-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO3.K/c1-2-10-6(9)5(8)3-4-7;/h3H,2H2,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMPOWCURRWILD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)[CH-]C#N.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6KNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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